13(S)HODEEthanolamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13(S)HODEEthanolamide typically involves the reaction of 13(S)-hydroxyoctadecadienoic acid with ethanolamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions may include:
- Solvent: Organic solvents such as methanol or ether.
- Temperature: Room temperature to slightly elevated temperatures.
- Catalysts: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
13(S)HODEEthanolamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 13-keto derivatives.
Reduction: Formation of saturated ethanolamides.
Substitution: Formation of various substituted ethanolamides depending on the nucleophile used.
Scientific Research Applications
13(S)HODEEthanolamide has a wide range of applications in scientific research, including:
Mechanism of Action
13(S)HODEEthanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ . This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound also interacts with other signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE): The parent compound of 13(S)HODEEthanolamide, known for its anti-inflammatory properties.
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE): Another hydroxy fatty acid with similar biological activities, including anti-cancer effects.
13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HPODE): A precursor in the biosynthesis of 13(S)-HODE, involved in oxidative stress responses.
Uniqueness
This compound is unique due to its amide linkage with ethanolamine, which enhances its stability and bioavailability compared to its parent compound, 13(S)-HODE. This modification also allows for more targeted interactions with cellular receptors and enzymes, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C20H37NO3 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(9Z,11E,13S)-13-hydroxy-N-(2-hydroxyethyl)octadeca-9,11-dienamide |
InChI |
InChI=1S/C20H37NO3/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21-17-18-22/h7,9,12,15,19,22-23H,2-6,8,10-11,13-14,16-18H2,1H3,(H,21,24)/b9-7-,15-12+/t19-/m0/s1 |
InChI Key |
GBQSRUAXKWJYGA-RKMLUMNZSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NCCO)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)NCCO)O |
Origin of Product |
United States |
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